N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)-4-nitrobenzene-1-sulfonamide is a complex organic compound that features a combination of sulfonamide, nitrobenzene, and thiophene moieties
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiophene and sulfonamide groups can act as ligands in catalytic systems.
Materials Science: Potential use in the development of conductive polymers or organic semiconductors.
Biology
Medicinal Chemistry:
Biochemical Research: Use as a probe or inhibitor in enzymatic studies.
Medicine
Pharmaceuticals: Exploration as a candidate for anti-inflammatory, antimicrobial, or anticancer agents.
Industry
Chemical Industry: Use in the synthesis of more complex molecules or as intermediates in chemical manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the nitro group: Nitration of a benzene ring using concentrated nitric acid and sulfuric acid.
Sulfonamide formation: Reaction of an amine with a sulfonyl chloride to form the sulfonamide linkage.
Methoxylation: Introduction of the methoxy group via methylation reactions.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methoxy group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product would be the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action for compounds like N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)-4-nitrobenzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could be involved in redox reactions, while the sulfonamide group might interact with protein active sites.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide: Lacks the thiophene ring but shares other functional groups.
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-nitrobenzenesulfonamide: Similar structure but without the methoxy group.
Uniqueness
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)-4-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which can confer distinct chemical reactivity and biological activity. The presence of both a thiophene ring and a sulfonamide group is particularly noteworthy, as it can influence the compound’s electronic properties and potential interactions with biological targets.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7S2/c1-26-16-6-2-13(3-7-16)18(15-10-11-27(22,23)12-15)28(24,25)17-8-4-14(5-9-17)19(20)21/h2-11,15H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAWIONOQBXXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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